molecular formula C15H10ClNO3S B11348068 4-Chloro-3-methylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

4-Chloro-3-methylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

Cat. No.: B11348068
M. Wt: 319.8 g/mol
InChI Key: XNNACULZFJEOCR-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is a complex organic compound known for its unique structural properties. It contains a chloro-substituted phenyl ring, a thiophene ring, and an oxazole ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxazole ring can produce amines.

Scientific Research Applications

4-Chloro-3-methylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The chloro-substituted phenyl ring and thiophene ring contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylate.

    4-Chloro-3-methylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-sulfonate: Contains a sulfonate group instead of a carboxylate.

Uniqueness

4-Chloro-3-methylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H10ClNO3S

Molecular Weight

319.8 g/mol

IUPAC Name

(4-chloro-3-methylphenyl) 5-thiophen-2-yl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C15H10ClNO3S/c1-9-7-10(4-5-11(9)16)19-15(18)12-8-13(20-17-12)14-3-2-6-21-14/h2-8H,1H3

InChI Key

XNNACULZFJEOCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=NOC(=C2)C3=CC=CS3)Cl

Origin of Product

United States

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